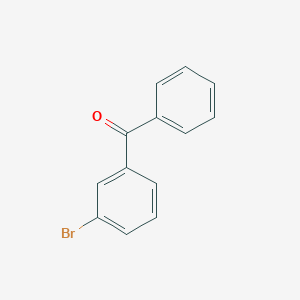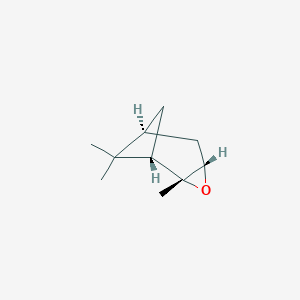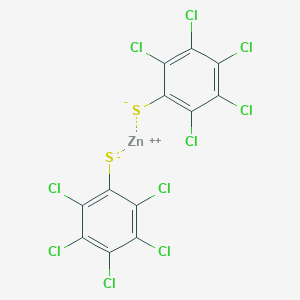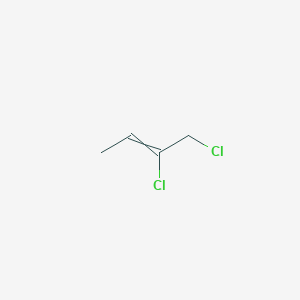
1,2-Dichloro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-2-butene (DCB) is a chemical compound that belongs to the family of halogenated alkenes. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of other chemicals such as chlorinated solvents, pesticides, and pharmaceuticals. DCB is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in scientific research.
Mecanismo De Acción
1,2-Dichloro-2-butene is a reactive compound that can undergo various chemical reactions, including addition, substitution, and elimination reactions. Its mechanism of action in living organisms is not well understood, but it is believed to be a potent electrophile that can react with cellular nucleophiles, such as proteins and DNA. The reaction of 1,2-Dichloro-2-butene with cellular nucleophiles can lead to the formation of adducts, which can cause cellular damage and toxicity.
Efectos Bioquímicos Y Fisiológicos
1,2-Dichloro-2-butene has been shown to cause various biochemical and physiological effects in living organisms. It has been shown to be toxic to various organs, including the liver, kidneys, and lungs. 1,2-Dichloro-2-butene has also been shown to cause DNA damage, which can lead to mutations and cancer. The exact mechanism by which 1,2-Dichloro-2-butene causes these effects is not well understood, but it is believed to be related to its reactivity and ability to form adducts with cellular nucleophiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dichloro-2-butene has several advantages as a research tool. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool for studying chemical mechanisms. 1,2-Dichloro-2-butene is also readily available and relatively inexpensive, making it accessible to researchers. However, 1,2-Dichloro-2-butene is a highly toxic compound that requires careful handling and disposal. Its toxicity can also limit its use in certain experiments, as it can interfere with cellular processes and cause cell death.
Direcciones Futuras
There are several future directions for research on 1,2-Dichloro-2-butene. One area of research is the development of safer and more effective methods for synthesizing 1,2-Dichloro-2-butene. Another area of research is the study of the mechanism of action of 1,2-Dichloro-2-butene and its effects on living organisms. This research could lead to the development of new treatments for diseases such as cancer. Finally, research on the environmental impact of 1,2-Dichloro-2-butene and other halogenated alkenes could lead to the development of safer and more sustainable industrial practices.
Métodos De Síntesis
1,2-Dichloro-2-butene can be synthesized through the chlorination of 2-butene. The reaction is carried out under controlled conditions, and the purity of the final product is critical for its use in various applications. The synthesis of 1,2-Dichloro-2-butene requires expertise and caution, and it is essential to follow proper safety protocols.
Aplicaciones Científicas De Investigación
1,2-Dichloro-2-butene has been widely used in scientific research to study its mechanism of action and its effects on living organisms. It has been used as a model compound to study the toxicity of halogenated alkenes and their effects on the environment. 1,2-Dichloro-2-butene has also been used in the synthesis of other compounds, such as 1,2-dichloroethane, which is used as a solvent in various industrial applications.
Propiedades
Número CAS |
13602-13-6 |
|---|---|
Nombre del producto |
1,2-Dichloro-2-butene |
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
(Z)-1,2-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2- |
Clave InChI |
VOGHDWQJCXXBMH-RQOWECAXSA-N |
SMILES isomérico |
C/C=C(/CCl)\Cl |
SMILES |
CC=C(CCl)Cl |
SMILES canónico |
CC=C(CCl)Cl |
Otros números CAS |
13602-13-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



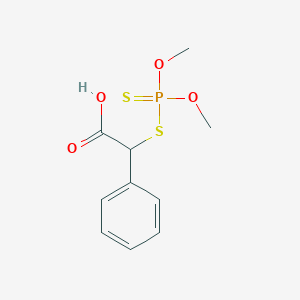
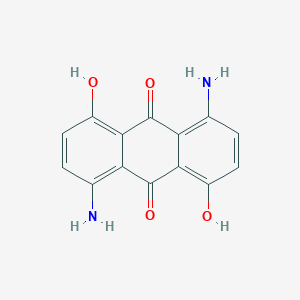
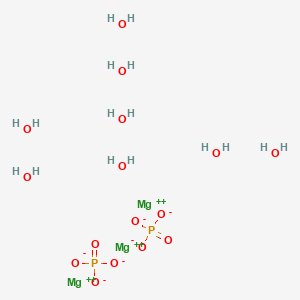
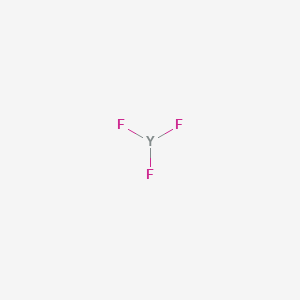
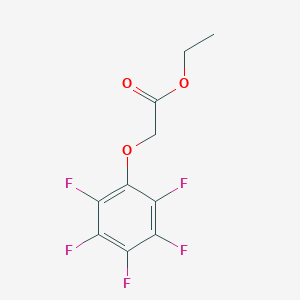
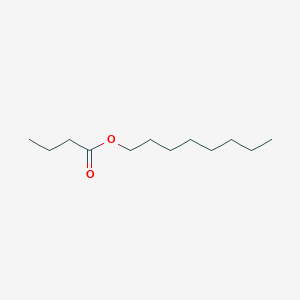
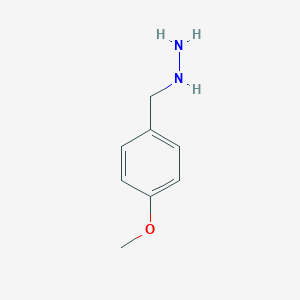
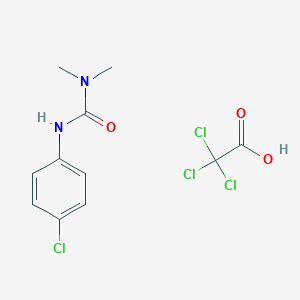
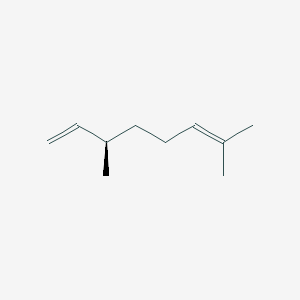
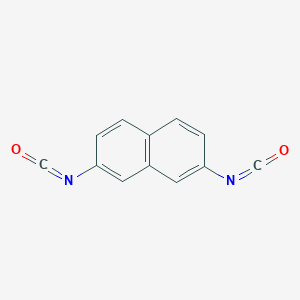
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
